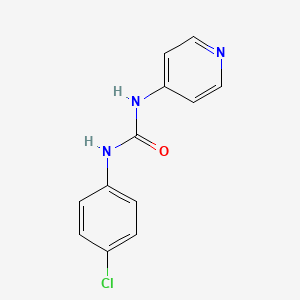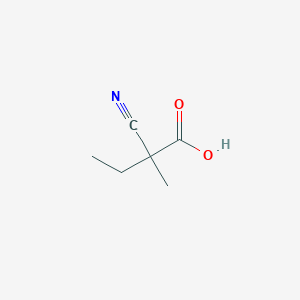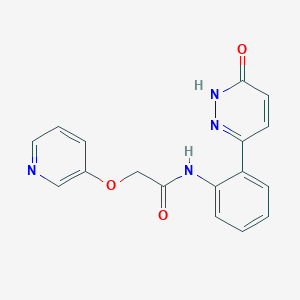
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide, also known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide exerts its therapeutic effects by modulating various cellular signaling pathways. The compound has been reported to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques in Alzheimer's disease. In cancer, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In Parkinson's disease, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress-induced damage. The compound has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the ERK pathway, and the JNK pathway.
Advantages and Limitations for Lab Experiments
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has several advantages for lab experiments, including its high purity and good yields during synthesis. The compound is also stable under various conditions, making it suitable for long-term storage. However, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide, including its potential use as a therapeutic agent in various diseases. Further studies are needed to determine the optimal dosage and administration route of the compound. Additionally, the development of novel analogs of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.
Synthesis Methods
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has been achieved using various methods, including the reaction of 2-aminonicotinic acid with various substituted benzaldehydes and subsequent reaction with 3-aminopyridine. Another method involves the reaction of 2-aminonicotinic acid with substituted benzaldehydes and subsequent reaction with 2-chloro-N-(2-hydroxyethyl)acetamide. The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide using these methods has been reported to yield high purity and good yields.
Scientific Research Applications
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has been reported to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-16-8-7-15(20-21-16)13-5-1-2-6-14(13)19-17(23)11-24-12-4-3-9-18-10-12/h1-10H,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIRIMLVKWKUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

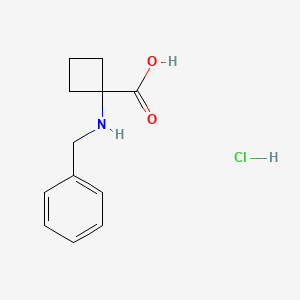


![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
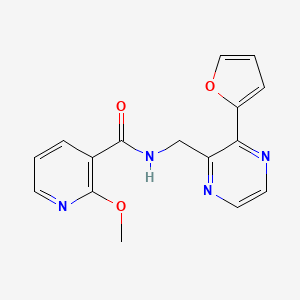
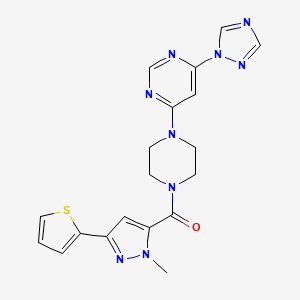
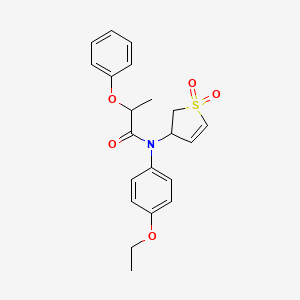
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)
